Product packaging for 2-(1-Benzofuran-2-yl)butanoic acid(Cat. No.:)

2-(1-Benzofuran-2-yl)butanoic acid

Cat. No.: B13080977
M. Wt: 204.22 g/mol
InChI Key: OOWOMDPVFYHSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzofuran-2-yl)butanoic acid is a chemical compound with the CAS registry number 18775-51-4 . It is characterized by the molecular formula C12H12O3 and has a molecular weight of 204.22 g/mol . The compound is supplied for research purposes and is labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or personal use . As a benzofuran derivative, this compound is part of a class of organic substances known for their diverse properties and potential applications in scientific research, particularly in the development of novel pharmacologically active molecules. Researchers value this compound for its specific structure, which features a butanoic acid chain attached to the 2-position of the benzofuran core, as represented by the SMILES notation CCC(C1=CC2=CC=CC=C2O1)C(O)=O . This core structure is a key building block in medicinal chemistry and materials science. Please refer to the product documentation for detailed handling, safety, and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B13080977 2-(1-Benzofuran-2-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)butanoic acid

InChI

InChI=1S/C12H12O3/c1-2-9(12(13)14)11-7-8-5-3-4-6-10(8)15-11/h3-7,9H,2H2,1H3,(H,13,14)

InChI Key

OOWOMDPVFYHSFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Benzofuran 2 Yl Butanoic Acid and Analogues

General Synthetic Routes to the Benzofuran (B130515) Core

The construction of the benzofuran ring system is a pivotal step in the synthesis of the target compound. Chemists have devised numerous methods, which can be broadly categorized into intramolecular and intermolecular cyclization strategies, often employing metal catalysts to enhance efficiency and scope. sioc-journal.cnnih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and powerful strategy for forming the benzofuran ring. These reactions typically involve the formation of a key C-O or C-C bond from a pre-functionalized linear precursor.

One prominent approach involves the cyclization of α-aryloxy ketones. For instance, various multisubstituted benzofurans can be obtained through the cyclodehydration of α-aryloxy ketones using an Iridium(III) catalyst. organic-chemistry.org Another effective method is the base-promoted intramolecular cyclization of o-bromobenzylketones, which offers a transition-metal-free pathway to substituted benzofurans with good substrate tolerability. researchgate.net

A versatile, one-pot, three-step procedure has been described for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves an intramolecular electrophilic cyclization between an aldehyde group and a methylene (B1212753) group as the final ring-forming step. scielo.brresearchgate.net Similarly, the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been achieved via the intramolecular condensation of an arylalkynyl ether derived from vanillin. jocpr.com

Acid-catalyzed cyclizations are also widely used. nih.gov For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, although the regioselectivity of such reactions can be complex. wuxiapptec.com

The following table summarizes various intramolecular cyclization approaches for benzofuran synthesis.

Table 1: Examples of Intramolecular Cyclization Methods for Benzofuran Synthesis
Starting Material Type Reaction Conditions Key Features
o-Bromobenzylketones Potassium t-butoxide Transition-metal-free, moderate to good yields. researchgate.net
α-Aryloxy ketones Ir(III) catalyst, Cu(OAc)₂ Efficient transformation at ambient temperature. organic-chemistry.org
Acetal substrates Polyphosphoric acid (PPA) Acid-catalyzed cyclization, regioselectivity can be an issue. wuxiapptec.com
ortho-Cinnamyl phenols [PdCl₂(CH₃CN)₂], Benzoquinone Regioselective 5-exo-trig oxidative cyclization. organic-chemistry.org
Arylalkynyl ether Heat/Base Intramolecular condensation. jocpr.com

Intermolecular Cyclization Reactions (e.g., from 2-halophenols and alkynes)

Intermolecular strategies involve the assembly of the benzofuran ring from two or more separate components in a single or sequential process. A highly prevalent method is the coupling and cyclization of 2-halophenols with alkynes. scielo.br This approach allows for the direct construction of 2-substituted benzofurans.

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective, one-pot procedure for polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by oxidative cyclization. rsc.org Another innovative method involves the interrupted Pummerer reaction of alkynyl sulfoxides with a wide variety of phenols to synthesize functionalized benzofurans. nih.gov

The addition of phenols to bromoalkynes generates (Z)-2-bromovinyl phenyl ethers, which can then undergo a palladium-catalyzed intramolecular cyclization to yield 2-substituted benzofurans. organic-chemistry.org

Metal-Catalyzed Approaches (e.g., Sonogashira Coupling-Cyclization)

Transition-metal catalysis is a cornerstone of modern benzofuran synthesis, offering high efficiency and functional group tolerance. nih.gov The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is frequently integrated into a domino or cascade sequence to build the benzofuran scaffold. acs.orgresearchgate.net

A widely used approach involves the palladium-catalyzed heteroannulation of a 2-halophenol with a terminal alkyne. scielo.br This tandem Sonogashira coupling followed by a 5-endo-dig cyclization is a powerful tool for creating 2-substituted benzofurans. scielo.brresearchgate.net Microwave irradiation can be employed to shorten reaction times and improve yields in these multi-component reactions. nih.gov

These domino reactions can be highly sophisticated. For example, a process involving an intermolecular Sonogashira coupling of a 2-(2-bromophenoxy) derivative with a terminal alkyne, followed by an intramolecular carbanion-yne cyclization, allows for the one-pot synthesis of complex 2,3-disubstituted benzofurans. acs.org

Palladium and copper are the most common catalysts for these transformations.

Palladium-catalyzed reactions: These often involve the coupling of phenols with bromoalkynes followed by C-H bond functionalization or the direct arylation of benzofuran precursors. organic-chemistry.orgmdpi.com

Copper-catalyzed reactions: CuI is often used to catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters in a domino reaction to form 2,3-disubstituted benzofurans. organic-chemistry.org Copper catalysts are also effective in the aerobic oxidative cyclization of phenols and alkynes. rsc.org

The following table highlights key metal-catalyzed approaches.

Table 2: Selected Metal-Catalyzed Syntheses of the Benzofuran Core
Catalytic System Reactants Reaction Type
Palladium/Copper 2-Halophenol, Terminal Alkyne Sonogashira Coupling / 5-endo-dig Cyclization. scielo.brresearchgate.net
Palladium(II) Acetate Phenol, Bromoalkyne Addition / C-H Bond Functionalization. organic-chemistry.org
Copper Catalyst Phenol, Alkyne Aerobic Oxidative Cyclization. rsc.org
Palladium Complex 2-(2-Bromophenoxy) derivative, Terminal Alkyne Domino Sonogashira Coupling / Carbanion-yne Cyclization. acs.org

Synthesis of 2-(1-Benzofuran-2-yl)butanoic Acid Specifically

The synthesis of the target molecule, this compound, involves the introduction of a butanoic acid moiety at the 2-position of the pre-formed benzofuran ring.

Reaction Pathways and Optimizations

A direct and recent synthesis of this compound has been reported, starting from its corresponding methyl ester, methyl 2-(benzofuran-2-yl)butanoate. nih.gov The final step is the hydrolysis of the ester to the carboxylic acid.

The specific reaction pathway is as follows:

Ester Hydrolysis: The methyl 2-(benzofuran-2-yl)butanoate is dissolved in methanol (B129727).

An aqueous solution of potassium hydroxide (B78521) (KOH) is added to the mixture.

The reaction is stirred at room temperature for several hours (e.g., 5 hours).

Following the reaction, the methanol is evaporated, and the mixture is acidified with hydrochloric acid (HCl).

The product is then extracted, washed, and dried to afford this compound.

This hydrolysis reaction is highly efficient, with reported yields around 91%. nih.gov The product is typically a yellow solid. nih.gov

Optimization of such pathways often focuses on the conditions for the final hydrolysis step, including the choice of base (e.g., KOH, NaOH), solvent (e.g., methanol, ethanol), reaction time, and temperature to ensure complete conversion without degradation of the benzofuran ring.

Scalability Considerations in Synthesis

The development of modular synthetic strategies is also crucial. For instance, combining C-H arylation with transamidation chemistry allows for the rapid diversification of benzofuran-2-carboxamide (B1298429) derivatives from a simple precursor in only three synthetic operations. mdpi.com Such high-efficiency, modular approaches are attractive for generating libraries of compounds for screening and are indicative of scalable processes. mdpi.com

The use of robust and inexpensive catalysts, along with conditions that are not overly sensitive to air or moisture, also contributes to the scalability of a synthetic route. nih.gov For example, developing metal-catalyzed reactions that proceed efficiently under mild conditions with low catalyst loading is a key goal for industrial application. The one-pot, three-step synthesis of related benzofuran-quinoline hybrids under mild conditions represents an advance toward more scalable and inexpensive procedures. researchgate.net

Synthesis of Key Precursors and Intermediates (e.g., 1-(benzofuran-2-yl)ethanone)

The foundation for the synthesis of this compound and its analogues lies in the efficient preparation of key precursors and intermediates. Among these, 1-(benzofuran-2-yl)ethanone, also known as 2-acetylbenzofuran (B162037), is a pivotal building block.

A common route to 2-acetylbenzofuran involves the reaction of salicylaldehyde (B1680747) with 1-chloroacetone under basic conditions, followed by Wolff-Kishner reduction to yield 2-ethylbenzofuran. jocpr.com Alternatively, benzofuran itself can be reacted with acetic anhydride (B1165640) in the presence of phosphoric acid to produce 2-acetylbenzofuran. jocpr.com Another established method starts with the bromination of benzofuran-2-yl methyl ketone in methylene chloride to produce 1-(benzofuran-2-yl)-2-bromoethanone. prepchem.com

The synthesis of various substituted 1-(benzofuran-2-yl)ethanone derivatives has also been explored. For instance, the reaction of appropriately substituted o-hydroxyacetophenones with chloroacetone (B47974) yields the corresponding benzofuran precursors. mdpi.com These can be further modified, for example, through bromination using N-bromosuccinimide (NBS) in carbon tetrachloride to introduce bromine atoms, which can serve as handles for further functionalization. mdpi.com

The synthesis of the benzofuran ring system itself can be achieved through various methods, including the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes, a method extensively developed by Larock and his colleagues. scielo.br One-pot procedures starting from halogenated phenols have also been developed, providing an efficient route to substituted benzofurans. arkat-usa.org For example, a one-pot, three-step synthesis has been described for 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis, ester hydrolysis, and an intramolecular electrophilic cyclization. scielo.brresearchgate.net

The table below summarizes some key precursors and their synthetic methods.

Precursor/IntermediateStarting MaterialsReagents and ConditionsReference
1-(Benzofuran-2-yl)ethanoneSalicylaldehyde, 1-ChloroacetoneBasic conditions jocpr.com
1-(Benzofuran-2-yl)ethanoneBenzofuran, Acetic anhydridePhosphoric acid jocpr.com
1-(Benzofuran-2-yl)-2-bromoethanoneBenzofuran-2-yl methyl ketone, BromineMethylene chloride, 5-10°C prepchem.com
Substituted 1-(Benzofuran-2-yl)ethanonesSubstituted o-hydroxyacetophenones, Chloroacetone- mdpi.com
2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acidSalicylaldehyde derivativesOne-pot, three-step procedure scielo.brresearchgate.net

Derivatization Strategies for this compound and Related Benzofurans

Derivatization of the this compound scaffold and related benzofurans is a key strategy for creating libraries of compounds with diverse properties. These strategies include the formation of amide derivatives, the introduction of various substituents, chiral synthesis and resolution, and chemical derivatization for analytical purposes.

The carboxylic acid functionality of this compound is a prime site for derivatization, with amide formation being a common and versatile transformation. The synthesis of benzofuran-2-carboxamides can be achieved through several routes. A direct method involves the deprotocupration of benzofuran followed by trapping with N,N-dialkylcarbamoyl chlorides. researchgate.net

A more modular approach utilizes benzofuran-2-carboxylic acid as a starting material. This can be activated and then reacted with a wide range of amines to form the corresponding amides. For instance, a highly efficient one-pot, two-step transamidation procedure has been developed. mdpi.comnih.govchemrxiv.org This method involves the initial formation of an N-acyl-Boc-carbamate intermediate, which then readily undergoes aminolysis with various primary and secondary amines in good to excellent yields. mdpi.com This strategy has been successfully applied to C3-arylated benzofuran products, allowing for the generation of structurally diverse benzofuran-2-carboxamides. mdpi.comnih.govchemrxiv.orgnih.gov

The synthesis of amide derivatives of benzodifuran-2-carboxylic acid has also been reported, highlighting the broad applicability of these methods to related heterocyclic systems. nih.gov

The following table provides examples of amide derivative formation.

Starting MaterialKey TransformationReagents/ConditionsResulting DerivativeReference
BenzofuranDeprotocupration-trappingN,N-dialkylcarbamoyl chloridesN,N-dialkylbenzofuran-2-carboxamides researchgate.net
Benzofuran-2-carboxylic acid8-AQ directed C-H arylation, TransamidationPd catalysis, Boc2O/DMAP, AmineC3-substituted benzofuran-2-carboxamides mdpi.comnih.govchemrxiv.orgnih.gov
Benzodifuran-2-carboxylic acidAmide coupling-Amide derivatives nih.gov

Introducing a variety of substituents onto the benzofuran ring is crucial for structure-activity relationship (SAR) studies. Substituents can be introduced at various positions, with the C2 and C3 positions being particularly common targets for functionalization. hw.ac.uknih.gov

C-H functionalization has emerged as a powerful tool for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. hw.ac.uk For example, palladium-catalyzed C-H arylation reactions, often directed by groups like 8-aminoquinoline (B160924) (8-AQ), can efficiently install a wide range of aryl and heteroaryl groups at the C3 position of the benzofuran scaffold. mdpi.comnih.govchemrxiv.org

Other methods for introducing substituents include:

Ring-opening reactions: Nickel-catalyzed ring-opening of benzofurans with silanes can lead to ortho-functionalized phenol derivatives, providing a different avenue for diversification. acs.orgresearchgate.net

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of o-hydroxy aryl halides with terminal acetylenes, are widely used for the synthesis of 2-substituted benzofurans. rsc.org

Electrophilic substitution: The benzofuran ring can undergo electrophilic substitution, although the position of substitution is influenced by the existing substituents. For example, the presence of methoxy (B1213986) groups can direct electrophilic substitution to the ortho position of the benzene (B151609) ring. mdpi.com

The introduction of substituents can also be achieved during the construction of the benzofuran ring itself, by using appropriately substituted precursors. mdpi.comnih.gov

The synthesis of enantiomerically pure this compound and its analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. jocpr.com

Lipase-catalyzed kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. This technique has been successfully applied to the resolution of racemic carboxylic acids and alcohols. For example, the lipase-catalyzed irreversible transesterification of vinyl esters has been used to resolve racemic 2-phenoxypropanoic acids and 2-phenylbutanoic acid. nih.gov Lipases such as those from Aspergillus niger and Pseudomonas sp. have shown high enantioselectivities in these reactions. nih.gov

Similarly, whole-cell biocatalysts have been employed for the asymmetric reduction of ketones to produce chiral alcohols. For instance, Lactobacillus paracasei has been used for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess. researchgate.net Lipase-catalyzed kinetic resolution has also been a key step in the synthesis of enantiomerically pure σ ligands with a 2-benzopyran structure, demonstrating its utility in the preparation of complex chiral molecules. polimi.itnih.gov

The development of chiral synthetic methods allows for the direct synthesis of a single enantiomer, avoiding the need for resolution. While specific examples for this compound are not detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to this class of compounds.

For the analysis of this compound and its derivatives, particularly at low concentrations, chemical derivatization is often employed to enhance their detection by analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

For HPLC analysis , pre-column derivatization with a fluorogenic reagent is a common strategy to improve the sensitivity of detection for carboxylic acids, which often lack a strong native chromophore or fluorophore. researchgate.nettandfonline.comoup.comnih.gov Several reagents are available for this purpose:

Coumarin derivatives: Reagents like 3-bromoacetylcoumarin and 4-bromomethyl-7-methoxycoumarin (B43491) react with carboxylic acids to form highly fluorescent esters, enabling detection at very low levels. nih.gov

Anthracene (B1667546) derivatives: 9-Chloromethyl anthracene is another effective fluorescence-labeling reagent for carboxylic acids, forming esters that can be detected with high sensitivity. oup.com

Other fluorescent reagents: N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) has been synthesized and used as a precolumn derivatization reagent for carboxylic acids. researchgate.nettandfonline.com Fluorescent diazoalkanes like 9-anthryldiazomethane (B78999) (ADAM) and 1-pyrenyldiazomethane (B12527) (PDAM) are also used for the esterification of carboxylic acids. thermofisher.com

The derivatization reaction conditions, such as solvent, temperature, and the use of catalysts like crown ethers, are optimized to ensure complete and rapid reaction. researchgate.nettandfonline.com

For mass spectrometry analysis , derivatization is generally not required for detection, as techniques like electrospray ionization (ESI) can readily ionize carboxylic acids. nih.govresearchgate.net ESI-MS and tandem mass spectrometry (MS/MS) are powerful tools for the structural characterization of benzofuran derivatives, providing information on molecular weight and fragmentation patterns that can be used for identification and structural elucidation. nih.govresearchgate.net

Elucidation of Pharmacological Mechanisms of Action in Preclinical Models

Enzyme Inhibition Profiles

Intensive searches of scientific databases and literature have been conducted to elucidate the inhibitory activity of 2-(1-Benzofuran-2-yl)butanoic acid against a range of enzymes. The following subsections summarize the findings for each specific enzyme target.

There is currently no available scientific literature or published data detailing the inhibitory effects of this compound on the enzyme farnesyl transferase. While studies have investigated other benzofuran (B130515) derivatives for farnesyl transferase inhibition, specific research on this particular compound is absent from the current body of scientific knowledge.

An extensive review of scientific literature reveals no studies that have investigated or reported on the potential inhibitory activity of this compound against DNA gyrase B. Research has been conducted on other benzofuran-containing molecules as DNA gyrase B inhibitors, but data for the specific compound is not available.

There are no published preclinical studies or data available that describe the inhibitory profile of this compound against the aromatase enzyme (P450Arom). While the broader class of benzofuran derivatives has been a subject of interest in the context of aromatase inhibition, specific experimental data for this compound is not found in the existing scientific literature.

A thorough search of scientific publications indicates that the cholinesterase inhibitory activity of this compound has not been evaluated or reported. Although various benzofuran-based compounds have been synthesized and tested for their effects on acetylcholinesterase and butyrylcholinesterase, specific data for this compound is not available.

There is no scientific evidence or published research to suggest that this compound has been studied for its potential to inhibit the enzyme tyrosinase. Consequently, no data on its tyrosinase inhibition profile exists in the current scientific domain.

A comprehensive review of the scientific literature did not yield any studies concerning the inhibitory effects of this compound on α-glucosidase. While related benzofuran structures have been assessed for this activity, specific research on this compound is not documented.

Urease Inhibition

Scientific investigation into the urease inhibitory activity of this compound has not been documented in the available preclinical research. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Inhibition of this enzyme is a key strategy for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which are implicated in gastritis and peptic ulcers. While various classes of compounds, including benzofuran derivatives, have been explored as potential urease inhibitors, specific data on this compound is not available.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

There is no specific preclinical data available to confirm or deny the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, including the inducible COX-2 isoform. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects. Although the pharmacological profiles of many structurally diverse compounds as COX inhibitors have been characterized, the activity of this compound in this context remains to be determined.

Phosphoinositide 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Preclinical studies specifically evaluating the inhibitory potential of this compound against Phosphoinositide 3-Kinase (PI3K) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have not been reported. The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Similarly, VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Consequently, inhibitors of both PI3K and VEGFR2 are actively pursued as therapeutic agents. While some benzofuran-containing molecules have been investigated for PI3K inhibition, the specific activity of this compound is unknown.

Retinoic Acid Receptor (RAR) Agonism/Modulation (e.g., RARα Selectivity)

The interaction of this compound with Retinoic Acid Receptors (RARs) has not been characterized in the available scientific literature. RARs are nuclear receptors that, upon activation by retinoids like all-trans-retinoic acid (ATRA), regulate gene expression involved in cell differentiation, proliferation, and apoptosis. RAR agonists, particularly those with selectivity for the RARα isoform, have therapeutic applications in oncology and dermatology. While a variety of synthetic compounds, including some with heterocyclic scaffolds, have been developed as RAR agonists, the potential for this compound to act as an RAR agonist or modulator is yet to be explored.

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP2C9, CYP26A1)

There is no specific data from preclinical in vitro or in vivo studies on the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP26A1. CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including drugs, and endogenous compounds. CYP2C9 is responsible for the metabolism of a significant number of clinically important drugs, and its inhibition can lead to drug-drug interactions. CYP26A1 is the primary enzyme responsible for the catabolism of all-trans-retinoic acid (ATRA), and its inhibition can potentiate the effects of ATRA. Although some benzofuran derivatives have been reported to inhibit CYP26A1, the specific inhibitory profile of this compound against any CYP isoform has not been determined.

Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonism

The potential agonistic activity of this compound at the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has not been investigated in preclinical models. FFA4 is a G protein-coupled receptor that is activated by long-chain fatty acids and is involved in various physiological processes, including the regulation of glucose metabolism and inflammation. As such, FFA4 agonists are being explored as potential therapeutic agents for type 2 diabetes and other metabolic disorders. While a number of synthetic agonists have been identified, there is no published research to suggest that this compound is among them.

Kv3 Channel Inhibition

Information regarding the inhibitory effect of this compound on Kv3 voltage-gated potassium channels is not available in the current scientific literature. Kv3 channels are a subfamily of potassium channels characterized by their high activation threshold and fast deactivation kinetics. They play a crucial role in enabling high-frequency firing of neurons and are considered therapeutic targets for various neurological disorders. The interaction of this compound with these or any other ion channels has not been reported.

Receptor Binding and Modulation

The characterization of a compound's interaction with various receptors is a critical step in understanding its potential therapeutic effects and pharmacological profile. This section explores the binding and modulation activities of this compound at key receptor families.

Adrenergic and Serotonergic Receptor Interactions

A comprehensive search of scientific databases and literature has been conducted to identify studies evaluating the binding affinity and functional activity of this compound at adrenergic and serotonergic receptors. Despite the known pharmacological importance of the benzofuran scaffold found in various synthetic and natural compounds, no specific data on the interaction of this compound with any adrenergic or serotonergic receptor subtypes were identified in the public domain.

Histaminergic Receptor Interactions

Similarly, an extensive review of available preclinical research was performed to determine if this compound interacts with histaminergic receptors. The search did not yield any studies that have assessed the binding profile or modulatory effects of this specific compound at H1, H2, H3, or H4 histamine (B1213489) receptors.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Investigation into the cellular mechanisms of a compound, such as its ability to induce programmed cell death (apoptosis) or cause a halt in the cell division cycle (cell cycle arrest), is fundamental to its potential application in areas like oncology. Research in this area for many benzofuran derivatives has shown significant activity. However, for this compound specifically, a thorough search of the scientific literature found no available studies investigating its effects on apoptosis induction or cell cycle arrest in any cell lines.

Neurotransmitter Reuptake Inhibition (e.g., Norepinephrine (B1679862), Serotonin)

The inhibition of neurotransmitter reuptake by transporters is a key mechanism for many centrally acting drugs. The potential for this compound to act as an inhibitor of norepinephrine or serotonin (B10506) reuptake was explored through a detailed literature search. This search did not uncover any preclinical studies that have specifically measured the inhibitory activity (e.g., IC50 values) of this compound on the norepinephrine transporter (NET) or the serotonin transporter (SERT).

Structure Activity Relationship Sar Investigations of 2 1 Benzofuran 2 Yl Butanoic Acid Derivatives

Impact of Benzofuran (B130515) Ring Substitutions on Biological Activity

Substituent Effects at C-2 Position (e.g., Ester, Heterocyclic Rings)

The C-2 position of the benzofuran ring has been identified as a critical site for substitution. Early SAR studies on benzofuran derivatives highlighted that the introduction of ester or heterocyclic ring substitutions at this position was crucial for observing cytotoxic activity. nih.gov These modifications play a significant role in modulating the selectivity of these compounds toward cancer cells. nih.gov For instance, the synthesis of various 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives, where a quinoline (B57606) ring is attached at the C-2 position, has been explored to create hybrid molecules with potential pharmacological properties. researchgate.netresearchgate.net The rationale is that combining the benzofuran and quinoline scaffolds might lead to new or enhanced medicinal activities. researchgate.net

Substituent Effects at C-3 Position

The C-3 position of the benzofuran scaffold is another key area for structural modification. While generally less reactive than the C-2 position, strategic substitutions at C-3 can profoundly impact biological activity. mdpi.com For example, the introduction of a bromine atom attached to a methyl group at the C-3 position of a benzofuran ring resulted in a compound with remarkable cytotoxic activity against specific leukemia cell lines (K562 and HL60), demonstrating that the placement of halogens is a critical determinant of biological function. nih.gov Furthermore, palladium-catalyzed C-H arylation has been used to install a wide variety of aryl and heteroaryl substituents at the C-3 position, creating a diverse library of benzofuran-2-carboxamides for screening. mdpi.com

Table 1: Impact of C-3 Position Substitutions on Benzofuran Derivatives

Substituent at C-3 Observation Reference(s)
Bromine (on a methyl group)Remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov
Aryl and Heteroaryl groupsEnabled the creation of a diverse set of C3-substituted benzofuran-2-carboxamides. mdpi.com

Substituent Effects at C-6 Position (e.g., Hydroxyl Group)

Substitutions on the benzene (B151609) portion of the benzofuran ring also contribute to the molecule's activity profile. The presence of a hydroxyl (-OH) group, particularly at the C-6 position, has been noted in biologically active benzofuran derivatives. Phytochemical investigations of Senecio glaucus led to the isolation of compounds such as 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone (B97240) and 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone. ekb.eg These hydroxylated benzofurans demonstrated more potent antibacterial activity against S. aureus and E. coli compared to their methoxy-substituted counterpart, 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone. ekb.eg This suggests that the phenolic hydroxyl group at C-6 is important for antimicrobial activity. The influence of hydroxyl groups on bioactivity is a recognized phenomenon, often enhancing antiradical and antineoplastic potentials. nih.gov

Stereochemical Influences on Activity (e.g., Enantiomer Selectivity)

The presence of a chiral center, such as the alpha-carbon of the 2-(1-Benzofuran-2-yl)butanoic acid, means the compound can exist as different stereoisomers (enantiomers). The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with chiral biological targets like enzymes and receptors. Studies on related benzofuran structures have investigated this enantioselectivity. For instance, research on 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes as aromatase inhibitors explored the stereospecificity of their enantiomers. nih.gov The study found low enantioselectivity ratios for several derivatives, indicating only a modest difference in inhibitory activity between the R- and S-enantiomers. nih.gov In some cases, the stereoselectivity was even reversed when the alkyl chain was lengthened from an ethane (B1197151) to a propane (B168953) derivative. nih.gov

Table 2: Enantioselectivity Ratios for Substituted 1-(Benzofuran-2-yl)-1-(1H-imidaz-1-yl)alkane Aromatase Inhibitors

Compound Base Substituents Enantioselectivity Ratio Reference(s)
Ethane5,7-dichloro4.8 nih.gov
Ethane5,7-dibromo12.6 nih.gov
Propane5,7-dichloro8.3 nih.gov
Propane5,7-dibromo5.2 nih.gov

Role of the Butanoic Acid Side Chain and its Modifications

Importance of Amino Group Position

The introduction of an amino group into the butanoic acid side chain transforms it into an amino acid structure, opening up new possibilities for biological interactions. The specific placement of this amino group is critical. The fundamental structure of an amino acid consists of a central carbon bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group). libretexts.org The properties of the amino acid are determined by the chemical nature of its side chain. libretexts.org In the context of antibiotics, the (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain is a crucial component of butirosins. nih.gov The biosynthesis of this unique amino acid side chain from L-glutamate underscores the biological importance of the amino group's specific positioning. The addition of this AHBA side chain to other antibiotics has been shown to improve their pharmacological properties. nih.gov This highlights that the presence and specific location of an amino group on a butyrate-like chain can be pivotal for biological activity.

Length and Branching of the Alkyl Chain

The nature of the substituent at the C-2 position of the benzofuran ring is a critical determinant of biological activity. mdpi.com While the specific SAR concerning the variation in length and branching of the butanoic acid chain at this position is not extensively detailed in the reviewed literature, the general principle holds that modifications at this site significantly impact the compound's therapeutic potential. Research has often focused on derivatizing the carboxylic acid group itself or substituting the benzofuran ring at other positions rather than systematically altering the four-carbon chain.

For instance, studies on related benzofuran-2-carboxylic acid derivatives show that the introduction of different functional groups and substituents elsewhere on the molecule, such as halogen atoms on an alkyl chain at the C-3 position, can lead to pronounced cytotoxic activity. mdpi.com This suggests that while the alkyl chain at C-2 provides a crucial backbone, its interplay with other substituents on the benzofuran ring dictates the ultimate biological effect. The absence of specific studies comparing the butanoic acid moiety with propanoic or pentanoic acid analogues indicates a potential area for future investigation to fully elucidate the optimal alkyl chain length and structure for desired activities.

Influence of Linker Chemistry (e.g., Amide vs. Ester, Piperazine)

Amide vs. Ester Linkers

The transformation of the C-2 carboxylic acid into ester or amide functionalities is a common modification. mdpi.com Esters, while sharing a similar carbonyl group, are generally less polar and cannot act as hydrogen bond donors, unlike the carboxylic acids from which they are derived. pressbooks.pub This can influence their solubility and interaction with biological targets. For example, a series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and evaluated as inhibitors of ischemic cell death. nih.gov The study found that specific ester derivatives were highly potent, highlighting the importance of the ester linkage in this context. nih.gov

Amide linkers introduce a nitrogen atom, which can participate in hydrogen bonding and adds a degree of planar rigidity due to the partial double-bond character of the C-N bond. pressbooks.pub In one study, the antiproliferative activity of a benzofuran derivative was significantly enhanced by the presence of an N-phenethyl carboxamide group, demonstrating the favorable impact of this specific amide linker. mdpi.com The synthesis of various amide derivatives of benzodifuran-2-carboxylic acid has also been explored, with the resulting compounds showing antimicrobial activity. nih.gov

Piperazine (B1678402) Linkers

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms, frequently used as a linker in drug design due to its ability to improve solubility and target affinity. researchgate.net Hybrid molecules combining a benzofuran scaffold with an N-aryl piperazine moiety have been synthesized to explore their anti-inflammatory and anticancer activities. mdpi.com These studies indicate that the nature of the substituent on the piperazine ring and the point of attachment to the benzofuran core are critical for activity. For example, certain benzofuran-piperazine hybrids displayed potent inhibitory effects on nitric oxide (NO) generation and significant cytotoxic activity against cancer cell lines. mdpi.com

Another study focused on designing CDK2 inhibitors by hybridizing benzofuran and piperazine. nih.gov The resulting compounds, which featured piperazine linking the benzofuran core to various aromatic tails, showed promising inhibitory activity against the CDK2 kinase. nih.gov This underscores the strategic value of the piperazine linker in creating potent and targeted therapeutic agents.

Table 1: Influence of Linker Chemistry on Biological Activity of Benzofuran Derivatives
Linker TypeKey Structural FeatureObserved Biological ActivityReference Compound ExampleSource
AmideN-phenethyl carboxamideEnhanced antiproliferative activityBenzofuran with N-phenethyl carboxamide and morpholinyl substitution mdpi.com
Ester3-substituted-benzofuran-2-carboxylic esterInhibition of ischemic cell death4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester nih.gov
PiperazineHybrid with N-aryl piperazineAnti-inflammatory (NO inhibition) and anticancer activityBenzofuran-piperazine hybrid (Compound 16) mdpi.com
PiperazineLinked to aromatic thiosemicarbazide (B42300) tailCDK2 inhibitionBenzofuran-piperazine-thiosemicarbazide hybrid (Compound 11d) nih.gov

Comparative SAR with Other Heterocyclic Scaffolds

Evaluating the benzofuran scaffold in comparison to other heterocyclic systems provides valuable insights into its unique structural contributions to biological activity. The fusion of the aromatic benzene ring with the electron-rich furan (B31954) ring imparts distinct properties that can be advantageous for specific therapeutic targets. researchgate.netrsc.org

Hybrid molecules that incorporate the benzofuran scaffold with other heterocyclic rings often exhibit synergistic or enhanced activity. For instance, benzofuran derivatives have been hybridized with pyrazole, leading to compounds with potential anticancer activity. nih.gov Similarly, combining the benzofuran core with an imidazole (B134444) ring has been explored in the development of cytotoxic agents. mdpi.com

A notable comparison is with the simpler, non-fused furan ring. While both are oxygen-containing heterocycles, the benzofuran scaffold's extended π-system and increased lipophilicity due to the fused benzene ring can lead to different binding affinities and pharmacological profiles. researchgate.net Furthermore, the benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, similar to other scaffolds like piperazine, due to its recurrence in a wide range of biologically active compounds. nih.govresearchgate.net

In the context of anticancer activity, benzofuran-based molecules have been developed as inhibitors of various protein kinases, including CDK2, GSK-3β, and mTOR. nih.gov Comparative studies show that these derivatives can be as potent or even more potent than existing inhibitors with different core scaffolds. For example, certain benzofuran-piperazine hybrids designed as CDK2 inhibitors showed inhibitory concentrations comparable to the well-known kinase inhibitor staurosporine. nih.gov

Table 2: Comparative Activity of Benzofuran and Other Scaffolds
Scaffold 1Scaffold 2 / HybridTarget/ActivityComparative FindingSource
BenzofuranBenzofuran-Piperazine HybridCDK2 InhibitionHybrid compounds showed potent inhibitory activity (IC50 in nM range), comparable to the reference inhibitor staurosporine. nih.gov
BenzofuranBenzofuran-Pyrazole HybridAnticancerHybridization strategy used to design novel anticancer agents. nih.gov
BenzofuranBenzofuran-Imidazole HybridCytotoxicityHybrid compounds explored as potent cytotoxic agents. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following sections explore the predicted binding modes and affinities of benzofuran (B130515) derivatives with various biological targets, offering insights into the potential interactions of 2-(1-Benzofuran-2-yl)butanoic acid.

Prediction of Binding Modes and Affinities

Molecular docking studies on a variety of benzofuran-containing compounds have successfully predicted their binding modes and affinities within the active sites of several enzymes. For instance, docking simulations of novel celecoxib (B62257) analogs bearing a benzofuran moiety into the active site of cyclooxygenase-2 (COX-2) have shown good agreement with their experimentally determined inhibitory activities. Similarly, docking studies have been employed to understand the binding of benzofuran derivatives to the ATP-binding pocket of EGFR tyrosine kinase, where hydrophobic interactions play a crucial role. nih.gov In the context of PI3K/VEGFR2 inhibition, molecular docking has been used to estimate the binding affinity of newly synthesized benzofuran derivatives. nih.gov These studies collectively suggest that the benzofuran scaffold can be effectively accommodated in the binding sites of various enzymes, and its derivatives can be designed to achieve desired binding affinities.

A summary of representative binding energy data from docking studies of various benzofuran derivatives is presented below.

Compound TypeTargetBinding Energy (kcal/mol)
Benzofuran-pyrazole hybridThymidylate SynthaseNot explicitly stated, but docking was performed. nih.gov
Benzofuran hybridPI3KαNot explicitly stated, but docking was performed. nih.gov
Benzofuran hybridVEGFR-2Not explicitly stated, but docking was performed. nih.gov

Specific Target Interactions

The specific interactions of benzofuran derivatives with key biological targets have been elucidated through molecular docking, providing a blueprint for the potential interactions of this compound.

Cyclooxygenase-2 (COX-2): While direct docking studies on this compound are not available, studies on celecoxib analogs with a benzofuran moiety have provided insights into COX-2 interactions. These studies indicate that the benzofuran scaffold can fit within the hydrophobic channel of the COX-2 active site. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): Docking studies of benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives targeting EGFR TK have shown that hydrophobic interactions with residues such as Val-702, Leu-820, and Ala-719 are critical for binding. nih.gov It is plausible that the benzofuran ring of this compound could engage in similar hydrophobic interactions within the ATP-binding pocket of EGFR TK.

NMDA Receptor: Information regarding the direct interaction of this compound with the NMDA receptor is not available in the provided search results.

CYP26A1: A Quantitative Structure-Activity Relationship (QSAR) study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles as CYP26A1 inhibitors suggests that the benzofuran moiety is a key structural feature for inhibitory activity. nih.gov While specific binding interactions from docking were not detailed in this abstract, it highlights the relevance of the benzofuran core in targeting this enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that govern their potency.

Development and Validation of Predictive Models

QSAR studies on benzofuran derivatives have led to the development of predictive models for various biological activities. For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which showed a good correlation between the calculated descriptors and the observed vasodilation activity (R² = 0.816). mdpi.com This model was internally validated using leave-one-out (R²cvOO = 0.731) and leave-many-out (R²cvMO = 0.772) cross-validation techniques, demonstrating its predictive power. mdpi.com Another 2D-QSAR study was performed on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives as CYP26A1 inhibitors, where various physicochemical parameters were correlated with their inhibitory activity (IC50). nih.gov These examples underscore the utility of QSAR in developing robust predictive models for benzofuran-containing compounds.

A summary of the statistical parameters from a representative QSAR study on benzofuran-based vasodilators is provided below. mdpi.com

ParameterValue
Number of Compounds (N)24
Number of Descriptors (n)4
Coefficient of Determination (R²)0.816
Cross-validated R² (Leave-One-Out)0.731
Cross-validated R² (Leave-Many-Out)0.772
F-statistic (F)21.103
Standard Deviation of Regression (s²)6.191 × 10⁻⁸

Pharmacophore Elucidation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While a specific pharmacophore model for this compound is not available, QSAR studies on related compounds provide clues to the important features. For the benzofuran-based vasodilators, the descriptors included in the QSAR model point to the importance of certain electronic and topological features for activity. mdpi.com Similarly, for the CYP26A1 inhibitors, physicochemical parameters like molar refractivity, molecular weight, and logP were found to be significant, suggesting the importance of steric and hydrophobic properties. nih.gov These findings can guide the development of a pharmacophore model for this class of compounds.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. A computational study on 7-methoxy-benzofuran-2-carboxylic acid using DFT at the B3LYP/6-311+G(d,p) level of theory explored its molecular properties. researchgate.net The calculated HOMO-LUMO energy gap (4.189 eV) suggested that this benzofuran derivative is likely to be reactive and possess favorable nonlinear optical (NLO) properties. researchgate.net Such calculations for this compound could provide valuable insights into its chemical reactivity, stability, and potential for electronic applications.

Optimized Geometrical Structures and Electronic Properties (e.g., HOMO/LUMO Energies)

No published data are available regarding the optimized geometrical structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound.

Vibrational and Spectroscopic Analyses (e.g., FT-IR, FT-Raman)

Experimental or computationally predicted FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature. While spectral data for butanoic acid and various benzofuran compounds are documented, none correspond to the specific molecule of interest.

Molecular Electrostatic Potential (MEP) Analysis

There are no specific Molecular Electrostatic Potential (MEP) analysis reports for this compound found in the scientific literature. MEP studies have been conducted on other benzofuran derivatives to identify reactive sites, but not on this particular compound. altex.org

Non-Linear Optical (NLO) Properties

The non-linear optical properties of this compound have not been reported in the available scientific literature. Research into the NLO properties of other classes of benzofuran derivatives has been conducted, but data for the title compound is absent. nextmol.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

No specific in silico ADME prediction studies for this compound have been published. General frameworks for in silico ADME predictions are well-established in drug discovery, but their application to this compound has not been documented.

In Silico Toxicity Assessment

There are no in silico toxicity assessment reports available for this compound in the reviewed scientific literature. While computational toxicology is a growing field for predicting the potential toxicity of chemical compounds, specific predictions for this molecule have not been found.

Analogues and Prodrug Design for 2 1 Benzofuran 2 Yl Butanoic Acid

Design Principles for Novel Benzofuran (B130515) Analogues

The design of new analogues of 2-(1-Benzofuran-2-yl)butanoic acid is guided by several core principles aimed at improving its biological activity and druggability. The benzofuran scaffold itself is a versatile and privileged structure in medicinal chemistry, known to be a constituent of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. cuestionesdefisioterapia.com

Key design strategies for creating novel benzofuran analogues include:

Scaffold Hopping and Conformational Restriction: One approach involves replacing parts of the molecular scaffold with new chemical entities that maintain the essential pharmacophoric features while altering other properties. nih.gov For instance, introducing conformational restrictions can lock the molecule into a more biologically active conformation, potentially increasing its binding affinity for a target. This strategy has been successfully employed in the design of benzofuran derivatives as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov

Modification of the Butanoic Acid Side Chain: The butanoic acid moiety of the parent compound is a prime site for modification. Altering the length and branching of this alkyl chain can influence the compound's lipophilicity and steric interactions with its biological target. For example, derivatives such as 2-(benzofuran-2-yl)acetic acid and 2-(benzofuran-2-yl)propanoic acid have been synthesized and studied. nih.gov

Substitution on the Benzofuran Ring System: Introducing various substituents onto the benzene (B151609) or furan (B31954) portions of the benzofuran ring can significantly impact the electronic and steric properties of the molecule. This can lead to enhanced target engagement and improved pharmacokinetic profiles. For example, the introduction of chloro and nitro groups at different positions on the benzofuran ring has been explored to generate new derivatives with potential antibacterial activity. cuestionesdefisioterapia.com

Hybrid Molecule Design: This principle involves combining the benzofuran scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or dual-acting properties. researchgate.net An example is the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which merge the benzofuran and quinoline (B57606) ring systems. researchgate.net This approach aims to generate novel chemical entities that might exhibit enhanced or new medicinal properties. researchgate.net

Research into novel benzofuran analogues has yielded compounds with significant biological activity. For instance, a series of benzofuran derivatives were designed as potent inhibitors of LSD1, with some compounds showing excellent enzymatic inhibition and anti-proliferative activity against various tumor cell lines. nih.gov Another study focused on the synthesis of benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, important targets in cancer. nih.gov The most promising compound from this series demonstrated strong inhibitory activity against hepatocellular and cervical cancer cell lines. nih.gov

Table 1: Examples of 2-(1-Benzofuran-2-yl)acetic Acid Analogues and Their Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reference
2-(Benzofuran-2-yl)acetic acid C₁₀H₈O₃ 176.17 Acetic acid side chain nih.gov
2-(Benzofuran-2-yl)propanoic acid C₁₁H₁₀O₃ 190.19 Propanoic acid side chain nih.gov
Methyl 2-(benzofuran-2-yl)butanoate C₁₃H₁₄O₃ 218.25 Methyl ester of the butanoic acid nih.gov

Prodrug Strategies for Enhanced Pharmacological Profile

Prodrug design is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. acs.orgbaranlab.org For this compound, which contains a carboxylic acid functional group, several prodrug approaches can be envisioned to enhance its pharmacological profile. The primary goal of a prodrug is to undergo a chemical or enzymatic conversion in the body to release the active parent drug.

Common prodrug strategies applicable to carboxylic acid-containing compounds include:

Esterification: Converting the carboxylic acid to an ester is one of the most common prodrug strategies. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance their ability to cross cell membranes and improve oral absorption. mdpi.com These ester prodrugs can then be hydrolyzed by esterases, which are abundant in the body (e.g., in the blood, liver, and other tissues), to release the active carboxylic acid. For example, methyl 2-(benzofuran-2-yl)butanoate is the methyl ester prodrug of this compound. nih.gov

Amide Formation: While less common than esters due to their generally higher stability, amides can also be used as prodrugs. The in vivo cleavage of amides to release the parent carboxylic acid is typically slower than that of esters.

Phosphate (B84403) Esters: To improve aqueous solubility, a phosphate ester prodrug can be designed. Phosphate groups are highly polar and can be introduced to increase water solubility for intravenous administration. These prodrugs are often cleaved by alkaline phosphatases in the body. baranlab.org

Carbonate and Carbamate Linkages: These linkages can be used to attach a promoiety to the parent drug, which can be designed to be cleaved under specific physiological conditions. baranlab.org

The selection of a particular prodrug strategy depends on the specific barrier that needs to be overcome. For instance, if the goal is to improve absorption across the skin, increasing lipophilicity through esterification might be the most effective approach. mdpi.com If poor aqueous solubility is the issue, a phosphate ester prodrug could be a viable solution.

Conjugation Chemistry for Target Delivery or Multitargeting Approaches

Conjugation chemistry involves covalently linking the drug molecule to another chemical entity, such as a targeting ligand or another pharmacologically active molecule. This strategy can be employed for targeted drug delivery or to create multitargeting agents.

Targeted Drug Delivery: For targeted delivery, this compound could be conjugated to a molecule that specifically recognizes and binds to a particular cell type or tissue. This approach is particularly relevant in cancer therapy, where the goal is to deliver a cytotoxic agent selectively to tumor cells while minimizing exposure to healthy tissues. Examples of targeting moieties include peptides, antibodies, and small molecules that bind to receptors overexpressed on the surface of cancer cells. The carboxylic acid group of this compound provides a convenient handle for conjugation via the formation of an amide or ester bond with a suitable functional group on the targeting ligand.

Multitargeting Approaches: In this strategy, this compound could be conjugated to another drug molecule to create a single chemical entity that can modulate multiple biological targets simultaneously. This can lead to synergistic therapeutic effects or a broader spectrum of activity. The linker used to connect the two molecules is a critical component of the design, as it can influence the stability, solubility, and release kinetics of the individual drug components.

The design of such conjugates requires careful consideration of the chemistry used for linking the molecules, the properties of the linker itself, and the biological characteristics of the targeting moiety or the second drug.

Future Research Directions in 2 1 Benzofuran 2 Yl Butanoic Acid Research

Exploration of Undiscovered Biological Targets

While the broader class of benzofuran (B130515) derivatives has been investigated for various biological activities, the specific targets of 2-(1-benzofuran-2-yl)butanoic acid are not yet fully elucidated. Future research will likely focus on identifying and validating novel molecular targets to expand its therapeutic applications.

Recent studies on related benzofuran compounds have revealed promising new avenues. For instance, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, demonstrating broad-spectrum antiviral activity. nih.gov This suggests that this compound could be investigated for its potential to modulate immune responses, not only in the context of infectious diseases but also in immuno-oncology.

Furthermore, the structural similarity of this compound to other biologically active molecules suggests a potential for interaction with a range of enzymes and receptors. Research into cholinesterase inhibition by benzofuran derivatives from natural sources has shown selective activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. mdpi.com Systematic screening of this compound and its analogues against a panel of cholinesterases and other neurological targets could uncover new therapeutic uses in neurodegenerative disorders.

Another area of exploration is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Novel benzofuran hybrids have been designed as dual inhibitors of PI3K (Phosphatidylinositol-3-kinase) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), both of which are key targets in cancer therapy. nih.gov Investigating the inhibitory potential of this compound against a broad panel of kinases could lead to the development of novel anticancer agents.

Potential Undiscovered Biological Targets for this compound and its Analogs
Target Class
Immune Modulators
Neurological Enzymes
Protein Kinases
Tubulin

Advanced Synthetic Methodologies for Scalable Production

The translation of a promising compound from the laboratory to clinical applications hinges on the development of efficient and scalable synthetic routes. While various methods exist for the synthesis of the benzofuran core, future research will need to focus on optimizing these processes for the specific synthesis of this compound, ensuring high yields, purity, and cost-effectiveness.

Recent advancements in synthetic organic chemistry offer several promising directions. One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. For instance, a one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been reported, which could be adapted for the synthesis of the target compound. researchgate.net Such strategies minimize the need for purification of intermediates, thereby reducing waste and production costs.

The use of microwave-assisted organic synthesis (MAOS) has also gained traction for its ability to significantly reduce reaction times and improve yields. The synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones has been successfully achieved using microwave irradiation, highlighting the potential of this technology for the rapid and efficient production of benzofuran derivatives. nih.gov

Furthermore, the principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing. The development of biocatalytic methods, such as the use of whole-cell biocatalysts for the enantioselective synthesis of (S)-1-(benzofuran-2-yl)ethanol, offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov Exploring enzymatic resolutions or asymmetric synthesis for the chiral center in this compound will be crucial for producing enantiomerically pure forms of the compound, which may exhibit different biological activities.

Advanced Synthetic Strategies for this compound
Methodology
One-Pot, Multi-Component Reactions
Microwave-Assisted Organic Synthesis (MAOS)
Green Chemistry Approaches (e.g., Biocatalysis)
Flow Chemistry

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound, a systems-level understanding of its mechanism of action is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular pathways modulated by the compound.

While specific multi-omics studies on this compound are yet to be published, the approach has been successfully applied to other small molecules. For example, a multi-omics investigation into an anti-tubercular fatty acid analogue revealed its impact on mycolic acid biosynthesis and other collateral metabolic alterations. This provides a roadmap for how such an approach could be applied to the benzofuran derivative.

Future research could involve treating relevant cell lines or animal models with this compound and subsequently performing a multi-omics analysis. Transcriptomic analysis (e.g., RNA-seq) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics would provide a snapshot of the changes in small molecule metabolites.

By integrating these datasets, researchers can construct detailed network models of the compound's effects, identifying key nodes and pathways that are perturbed. This can lead to the identification of novel biomarkers for drug efficacy and a more profound understanding of both on-target and off-target effects.

Development of Advanced Computational Models for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For this compound, the development of advanced computational models can guide the synthesis of next-generation analogues with enhanced therapeutic properties.

Molecular docking studies have already been employed to predict the binding modes of benzofuran derivatives to their protein targets, such as PI3K and VEGFR2. nih.gov Future research can build upon this by using more sophisticated techniques like molecular dynamics (MD) simulations to study the dynamic interactions between the ligand and its receptor, providing insights into the stability of the complex and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are also crucial for understanding how different chemical modifications to the this compound scaffold affect its biological activity. By building robust QSAR models, it is possible to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for experimental testing.

Furthermore, the application of machine learning and artificial intelligence (AI) algorithms to large datasets of chemical structures and biological activities can accelerate the drug design process. These models can learn complex patterns and relationships that are not immediately obvious to human researchers, leading to the de novo design of novel benzofuran derivatives with desired pharmacological profiles.

Computational Approaches for Predictive Design
Modeling Technique
Molecular Docking
Molecular Dynamics (MD) Simulations
Quantitative Structure-Activity Relationship (QSAR)
Machine Learning and Artificial Intelligence (AI)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-benzofuran-2-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of benzofuran derivatives often involves condensation reactions, such as the use of 2-acetyl benzofuran with carboxylic acid precursors (e.g., isatin derivatives) under acidic conditions. For example, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid was synthesized via a similar approach, followed by esterification and hydrazide formation . Optimization may involve solvent selection (e.g., methanol for esterification), temperature control (room temperature vs. reflux), and stoichiometric adjustments. Monitoring via TLC or HPLC is critical to track intermediate purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the benzofuran moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and butanoic acid chain (e.g., α-proton shifts near δ 2.5–3.0 ppm).
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using ORTEP-3 software ) provides precise bond lengths and angles, as demonstrated for related benzofuran sulfonamide derivatives .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). The carboxylic acid group enhances solubility in basic aqueous solutions (pH > pKa ~4.5).
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via HPLC for byproduct formation. Store at –20°C in inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using software like Gaussian or ORCA.
  • Molecular docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes ) using AutoDock Vina. Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity).
  • ADMET profiling : Use tools like SwissADME to predict bioavailability, metabolic pathways, and toxicity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for benzofuran derivatives?

  • Methodology :

  • Pharmacokinetic analysis : Compare compound stability in plasma (in vitro) vs. tissue distribution (in vivo). Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
  • Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC50 values, accounting for protein binding and clearance rates.

Q. How can crystallographic data inform the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Structure-activity relationship (SAR) : Correlate X-ray-derived torsion angles (e.g., dihedral angles of the benzofuran core ) with activity. Modify substituents to optimize steric/electronic effects.
  • Co-crystallization studies : Resolve ligand-protein complexes (e.g., with bacterial enzymes) to identify key binding interactions.

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS for impurity profiling.
  • NMR relaxation experiments : Detect low-level contaminants via 1H^1H-NMR spin-lattice relaxation times.
  • Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N/O percentages.

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